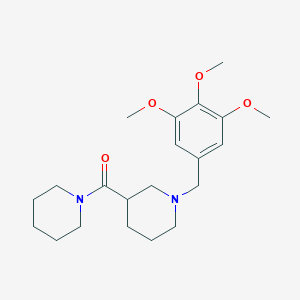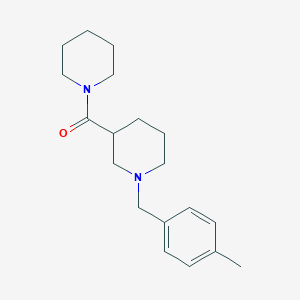![molecular formula C18H28BrN3O B247372 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been widely studied in the scientific community for its potential applications in the fields of obesity, diabetes, and cardiovascular diseases.
Wirkmechanismus
4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol acts as a selective agonist of the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and reduced body weight.
Biochemical and Physiological Effects:
In addition to its effects on body weight and energy expenditure, 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has also been shown to have other biochemical and physiological effects. It has been reported to improve insulin sensitivity and glucose tolerance, suggesting that it may have potential applications in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for more targeted and specific effects. However, one limitation is that the effects of 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol may vary depending on the species and strain of animal used in the experiment.
Zukünftige Richtungen
There are several potential future directions for research on 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of more potent and selective agonists of the β3-adrenergic receptor, which may have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol on energy metabolism and glucose homeostasis. Finally, clinical trials are needed to determine the safety and efficacy of 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in humans.
Synthesemethoden
The synthesis of 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol involves several steps, including the reaction of 4-bromo-2-nitrophenol with 4-(4-ethyl-1-piperazinyl)-1-piperidinecarboxaldehyde to yield the intermediate product. This intermediate is then subjected to reduction and cyclization reactions to produce the final product, 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders. It has been shown to increase energy expenditure and reduce body weight in animal models, suggesting that it may be a promising therapeutic agent for the treatment of obesity.
Eigenschaften
Produktname |
4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol |
|---|---|
Molekularformel |
C18H28BrN3O |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
4-bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H28BrN3O/c1-2-20-9-11-22(12-10-20)17-5-7-21(8-6-17)14-15-13-16(19)3-4-18(15)23/h3-4,13,17,23H,2,5-12,14H2,1H3 |
InChI-Schlüssel |
YBFPTZJGLMYERY-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Kanonische SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)



![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)

![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)
![1-{[1-(1-Naphthylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247312.png)